2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
Description
The sulfanyl group at position 6 is linked to an acetamide moiety substituted with a 2,4-dimethoxyphenyl group. The compound’s crystallographic characterization may involve SHELX-based refinement tools, as these are widely used for small-molecule structure determination .
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-30-15-11-12-19(21(13-15)31-2)25-22(29)14-32-24-27-17-8-4-3-7-16(17)23-26-18-9-5-6-10-20(18)28(23)24/h3-13H,14H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPMYSLMNYXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-chloroquinazoline under basic conditions to form the benzimidazoquinazoline core. This intermediate is then reacted with 2,4-dimethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and quinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves multi-step reactions starting from benzimidazole derivatives and quinazolines. The use of specific reaction conditions is crucial to achieve high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and assess the purity of the synthesized compound.
Anticancer Activity
Research indicates that derivatives of benzimidazole and quinazoline exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide demonstrate potent inhibitory effects on various cancer cell lines. In vitro assays have revealed that these compounds can induce apoptosis in human colorectal carcinoma cells (HCT116), with IC50 values indicating higher potency than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have evaluated its efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for certain derivatives indicate significant antimicrobial effects, suggesting that modifications in the molecular structure can enhance these activities .
Case Study 1: Anticancer Evaluation
In a study evaluating a series of benzimidazole derivatives, compounds with similar structural features to this compound were tested against HCT116 cells. Results indicated that several compounds exhibited IC50 values significantly lower than those of traditional chemotherapeutics, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of related benzimidazole derivatives demonstrated significant activity against multiple bacterial strains, with MIC values indicating effectiveness comparable to established antibiotics. This suggests that the structural characteristics of these compounds can be optimized for enhanced antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The benzimidazolo[1,2-c]quinazoline scaffold is distinct from benzothiazole or thienopyrazole derivatives but shares aromatic heterocyclic features. Key analogs include:
Table 1: Structural Comparison of Analogs
Key Structural Differences and Implications
The dihydrobenzimidazoquinazoline analog (from Acta Cryst.
Substituent Chemistry: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may influence binding affinity in receptor pockets. This contrasts with the 3-chlorophenyl or 4-fluorophenyl groups in analogs (e.g., EP3348550A1 and Chemical ID 443670-96-0), where electron-withdrawing substituents could alter electronic properties .
Pharmacophore Design: Patent EP3348550A1 highlights benzothiazole derivatives with 2-phenylacetamide or diphenylpropanamide groups, suggesting a focus on lipophilic substituents for membrane permeability . The ethoxyphenol group in the Acta Cryst. 2011 compound introduces polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Biological Activity
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a complex structure that includes a benzimidazole core fused with a quinazoline moiety, linked through a sulfur atom to an acetamide group.
The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as cyclooxygenase (COX) and sirtuins. These enzymes play crucial roles in inflammation and cellular regulation, making them significant targets for anticancer therapies .
- Antioxidant Activity : Benzimidazole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress and may enhance their therapeutic efficacy against cancer .
- Antimicrobial Properties : Some studies indicate that benzimidazole derivatives possess antimicrobial activities against various pathogens, suggesting potential applications in treating infections alongside cancer .
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds. For example:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SK-Mel-5 | 9.7 | Sirtuin inhibition |
| Compound B | Mia Paca-2 | 12.5 | COX inhibition |
| Compound C | A498 (Renal) | 15.0 | Induction of apoptosis |
These findings suggest that modifications in the structure of benzimidazole derivatives can lead to significant variations in their anticancer activity, emphasizing the importance of structure-activity relationship (SAR) studies .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | 16 |
| Compound E | E. coli | 32 |
| Compound F | Staphylococcus aureus | 64 |
The results indicate that certain structural features contribute to enhanced antimicrobial activity .
Case Studies
- In Vitro Studies : A series of benzimidazole derivatives were synthesized and tested for their anticancer properties against multiple cell lines. The results indicated that compounds with specific substitutions on the benzimidazole ring exhibited potent antiproliferative effects.
- Structure-Activity Relationship : Research focusing on the SAR of benzimidazole derivatives revealed that modifications at the 5-position significantly impacted both anticancer and antimicrobial activities. For instance, compounds lacking functional groups at this position demonstrated reduced efficacy against targeted cancer lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
